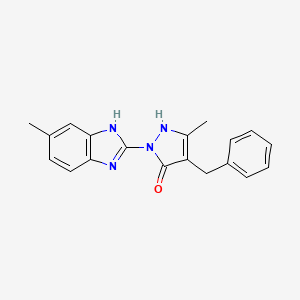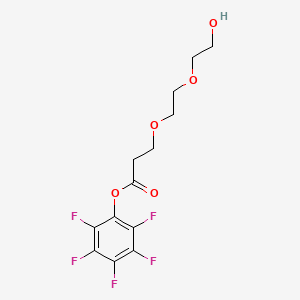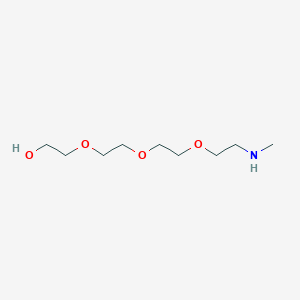![molecular formula C28H28ClF2N9O3 B608068 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide CAS No. 1831144-46-7](/img/structure/B608068.png)
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide
Vue d'ensemble
Description
iJak-381 is a highly potent, selective, and inhalable Janus kinase-1 (JAK-1) inhibitor which shows about 950 times higher concentration in the lungs than in plasma after inhalation in mice. iJak-381 suppresses the signal transducer and activator of transcription 6 activation by IL-13.
Applications De Recherche Scientifique
Antitumor and Anticancer Applications
Pyrazolo[1,5-a]pyrimidine derivatives have shown considerable potential in the field of cancer research. These compounds have been recognized for their anticancer and enzymatic inhibitory activities, which could lead to the development of new, efficient drugs with pyrazolo[1,5-a]pyrimidine cores. Notably, these derivatives have been actively studied for their roles as antitumor agents due to their structural diversity and effective kinase inhibitory activity, targeting various cancer-related kinases such as B-Raf, KDR, Lck, Src kinase, Aurora, Trk, PI3K-γ, FLT-3, C-Met kinases, STING, TRPC, and more (Arias-Gómez, Godoy, & Portilla, 2021), (Zhang et al., 2023).
Applications in Medicinal Chemistry
Pyrazolo[1,5-a]pyrimidines play a key role in various medicinal applications, including pharmaceuticals, pesticides, dyes, and pigments. Their diverse biological activities, which span antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant properties, make them a significant motif in drug development. These derivatives have been explored for potential applications as inhibitors of various biological targets such as carboxylesterase, translocator protein, and PDE10A, as well as selective kinase inhibitors (Al‐Azmi, 2019), (Hammouda, Gaffer, & Elattar, 2022).
Antimicrobial Activity
These derivatives have shown significant antimicrobial activity, especially as RNA polymerase inhibitors. They have been effective against various strains of bacteria and fungi, with certain compounds displaying potent inhibitory activities. This aspect of pyrazolo[1,5-a]pyrimidine derivatives is crucial for developing new antimicrobial agents (Abdallah & Elgemeie, 2022).
Photophysical Properties and Material Science
Recent interest in pyrazolo[1,5-a]pyrimidines has emerged in material science due to their significant photophysical properties. These properties are being explored for potential applications in the development of new fluorescent probes and other materials-related applications (Wu et al., 2008).
Propriétés
IUPAC Name |
N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFPSJJBYFVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClF2N9O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[2-(2-Hydroxyethoxy)ethoxy]propanoic acid](/img/structure/B608002.png)
![Methyl 3-[2-(2-hydroxyethoxy)ethoxy]propanoate](/img/structure/B608003.png)


